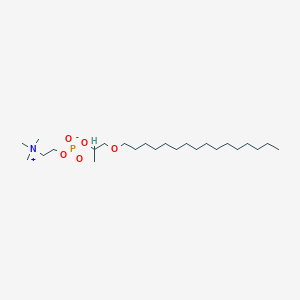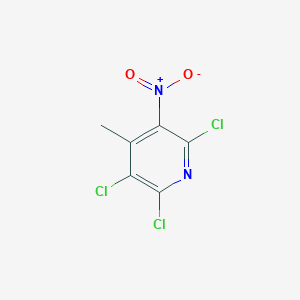
2,3,6-Trichloro-4-methyl-5-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,6-Trichloro-4-methyl-5-nitropyridine is a chlorinated nitropyridine derivative. This compound is notable for its applications in various fields, including organic synthesis and pharmaceutical research. Its unique structure, characterized by the presence of chlorine and nitro groups on the pyridine ring, makes it a valuable intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trichloro-4-methyl-5-nitropyridine typically involves the chlorination and nitration of pyridine derivatives. One common method includes the reaction of 2,3,6-trichloropyridine with nitric acid under controlled conditions to introduce the nitro group at the 5-position . The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature carefully regulated to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and nitration processes. These methods are designed to maximize efficiency and minimize waste, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .
化学反应分析
Types of Reactions
2,3,6-Trichloro-4-methyl-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Although less common, the methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in acidic or basic media.
Major Products
Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: 2,3,6-Trichloro-4-methyl-5-aminopyridine.
Oxidation: 2,3,6-Trichloro-4-carboxy-5-nitropyridine.
科学研究应用
2,3,6-Trichloro-4-methyl-5-nitropyridine is used in several scientific research applications:
作用机制
The mechanism of action of 2,3,6-Trichloro-4-methyl-5-nitropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chlorine atoms can form halogen bonds with biological macromolecules, influencing their activity . These interactions can modulate the function of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,3,6-Trichloropyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Chloro-4-methyl-5-nitropyridine: Similar structure but with fewer chlorine atoms, affecting its reactivity and applications.
Pentachloropyridine: Contains more chlorine atoms, making it more reactive towards nucleophilic substitution.
Uniqueness
2,3,6-Trichloro-4-methyl-5-nitropyridine is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it particularly useful in the synthesis of complex molecules and in applications requiring precise chemical modifications .
属性
分子式 |
C6H3Cl3N2O2 |
|---|---|
分子量 |
241.5 g/mol |
IUPAC 名称 |
2,3,6-trichloro-4-methyl-5-nitropyridine |
InChI |
InChI=1S/C6H3Cl3N2O2/c1-2-3(7)5(8)10-6(9)4(2)11(12)13/h1H3 |
InChI 键 |
CVMPHRCWKURYGX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC(=C1Cl)Cl)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


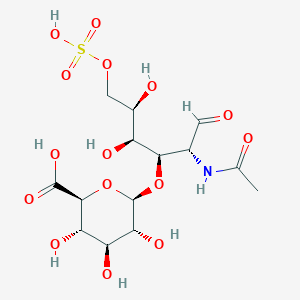
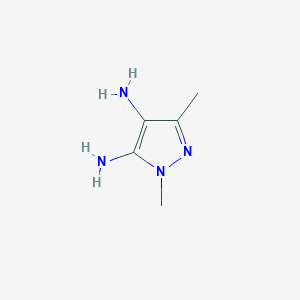

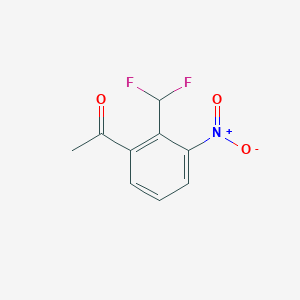
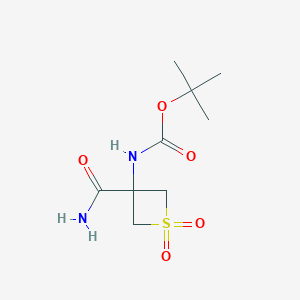
![4-Fluorobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B15203744.png)
![3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N-(3-methylphenyl)acrylamide](/img/structure/B15203747.png)

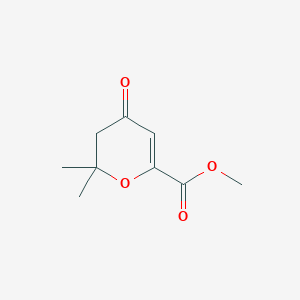
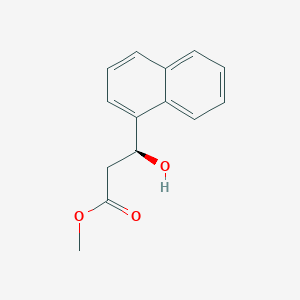
![5-Bromo-3-isopropyl-1h-pyrazolo[3,4-b]pyridine](/img/structure/B15203772.png)


